
Clarithromycin-Verunreinigung M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clarithromycin Impurity M is a by-product formed during the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. Clarithromycin is widely used to treat various bacterial infections due to its improved acid stability and enhanced antibacterial activity compared to erythromycin. Impurities like Clarithromycin Impurity M are important to identify and characterize to ensure the purity and efficacy of the final pharmaceutical product .
Wissenschaftliche Forschungsanwendungen
Clarithromycin Impurity M is primarily used in pharmaceutical research to:
Quality Control: Ensuring the purity and stability of clarithromycin by identifying and quantifying impurities.
Method Validation: Developing and validating analytical methods for impurity detection.
Stability Studies: Assessing the stability of clarithromycin under various conditions.
In addition to pharmaceutical research, Clarithromycin Impurity M can be used in:
Biological Studies: Investigating the biological activity and toxicity of impurities.
Chemical Synthesis: Studying the chemical behavior and reactivity of macrolide impurities.
Wirkmechanismus
Target of Action
Clarithromycin Impurity M, also known as 3″-N-demethyl-6-O-methylerythromycin A (E)-9-oxime , is a derivative of Clarithromycin, a well-known macrolide antibiotic . The primary target of Clarithromycin and its derivatives is the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell, making it an effective target for antibiotics.
Mode of Action
Clarithromycin and its derivatives, including Clarithromycin Impurity M, inhibit bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, Clarithromycin may be bacteriostatic or bactericidal .
Biochemical Pathways
It is known that the inhibition of protein synthesis disrupts essential bacterial functions, leading to the cessation of growth or death of the bacteria .
Pharmacokinetics
Clarithromycin has increased oral bioavailability (52 to 55%), increased plasma concentrations, and a longer elimination half-life (3.3 to 4.9 hours) compared to erythromycin . It also has extensive diffusion into various body tissues and fluids . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin .
Result of Action
The result of Clarithromycin Impurity M’s action would be the inhibition of bacterial growth or the death of the bacteria, due to the disruption of protein synthesis . This makes it potentially useful in the treatment of various bacterial infections.
Action Environment
The action of Clarithromycin Impurity M, like other antibiotics, can be influenced by various environmental factors. For instance, the concentration of the impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures . Furthermore, the efficacy of Clarithromycin can be affected by the pH of the environment, as it is known to be unstable under acidic conditions .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Clarithromycin Impurity M plays a role in biochemical reactions primarily as an unintended byproduct. It interacts with various enzymes and proteins during its formation. Specifically, it is generated when erythromycin-A is treated with hydroxylamine and acetic acid in isopropyl alcohol . The interaction involves the formation of a hydrazinium salt, which is a key intermediate in the synthesis pathway. This impurity can affect the overall yield and purity of the final clarithromycin product.
Cellular Effects
Clarithromycin Impurity M can influence cellular processes by interacting with cellular proteins and enzymes. Its presence in clarithromycin formulations may lead to unintended cellular responses. For instance, impurities in macrolide antibiotics have been shown to affect cell signaling pathways and gene expression . Clarithromycin Impurity M may similarly impact cellular metabolism and function, although specific studies on its cellular effects are limited.
Molecular Mechanism
The molecular mechanism of action of Clarithromycin Impurity M involves its interaction with biomolecules during the synthesis of clarithromycin. The impurity is formed through an acid-base interaction involving hydroxylamine and erythromycin-A This interaction leads to the formation of a hydrazinium salt, which can further react to produce the impurity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clarithromycin Impurity M can change over time. The stability and degradation of this impurity are influenced by factors such as temperature and reaction time . Prolonged reaction times and elevated temperatures can increase the concentration of Clarithromycin Impurity M in the reaction mixture. Studies have shown that the impurity can be observed at higher concentrations when the reaction is conducted at 58°C for 72 hours or at 70°C for 24 hours .
Dosage Effects in Animal Models
The effects of Clarithromycin Impurity M at different dosages in animal models have not been extensively studied. It is known that macrolide antibiotics, including clarithromycin, can have varying effects based on dosage. High doses of clarithromycin can lead to adverse effects such as gastrointestinal disturbances and hepatotoxicity . It is plausible that Clarithromycin Impurity M may contribute to these effects at higher concentrations.
Metabolic Pathways
Clarithromycin Impurity M is involved in the metabolic pathways of clarithromycin synthesis. The impurity is formed during the reaction of erythromycin-A with hydroxylamine and acetic acid . This reaction is part of the metabolic pathway that leads to the production of clarithromycin. The presence of the impurity can affect the overall metabolic flux and the levels of metabolites in the synthesis process.
Transport and Distribution
The transport and distribution of Clarithromycin Impurity M within cells and tissues are not well-characterized. It is known that clarithromycin and its metabolites are distributed widely in the body, including in tissues such as the liver and lungs . The impurity may follow similar distribution patterns, although specific studies on its transport and distribution are lacking.
Subcellular Localization
The subcellular localization of Clarithromycin Impurity M has not been specifically studied. Clarithromycin and its metabolites are known to localize in various cellular compartments, including the cytoplasm and mitochondria . It is possible that Clarithromycin Impurity M may also localize in similar subcellular compartments, potentially affecting its activity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Clarithromycin Impurity M is typically formed during the synthesis of clarithromycin from erythromycin-A. The process involves treating erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction produces erythromycin-A oxime, which can further react to form various impurities, including Clarithromycin Impurity M .
Industrial Production Methods: In an industrial setting, the preparation of clarithromycin involves multiple steps, including protection and deprotection of functional groups, methylation, and purification. The formation of impurities like Clarithromycin Impurity M can be influenced by reaction conditions such as temperature, reaction time, and the presence of specific reagents .
Analyse Chemischer Reaktionen
Types of Reactions: Clarithromycin Impurity M can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reaction with reducing agents can result in reduced forms of the impurity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity’s structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
Erythromycin A Oxime: An intermediate in the synthesis of clarithromycin, which can also form various impurities.
Clarithromycin Impurity R: Another impurity formed during clarithromycin synthesis, with a different chemical structure and properties.
Uniqueness: Clarithromycin Impurity M is unique due to its specific formation pathway and chemical structure. Its identification and characterization are crucial for ensuring the quality and safety of clarithromycin as a pharmaceutical product .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin Impurity M involves the conversion of Clarithromycin to the impurity M through a series of chemical reactions.", "Starting Materials": ["Clarithromycin"], "Reaction": [ "Step 1: Clarithromycin is dissolved in a solvent such as methanol or ethanol.", "Step 2: The solution is then treated with a strong base such as sodium hydroxide or potassium hydroxide.", "Step 3: The reaction mixture is heated to a specific temperature and maintained for a specific period of time.", "Step 4: The resulting mixture is then acidified with a weak acid such as acetic acid or hydrochloric acid.", "Step 5: The solution is then filtered to remove any solid impurities.", "Step 6: The filtrate is then concentrated to obtain the desired Clarithromycin Impurity M product." ] } | |
CAS-Nummer |
127182-43-8 |
Molekularformel |
C37H68N2O13 |
Molekulargewicht |
748.9 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H68N2O13/c1-14-25-37(10,44)30(41)20(4)27(39-45)18(2)16-36(9,47-13)32(52-34-28(40)24(38-11)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-35(8,46-12)31(42)23(7)49-26/h18-26,28-32,34,38,40-42,44-45H,14-17H2,1-13H3/b39-27+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 |
InChI-Schlüssel |
MPBKKWQXSHKTAP-UXZNNQEFSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
N-Desmethyl-6-O-methylerythromycin (9E)-Oxime; 3’’-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime; Oxacyclotetradecane Erythromycin deriv. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)
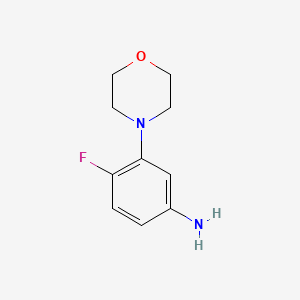
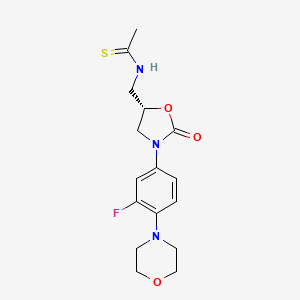
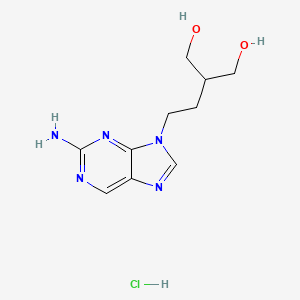
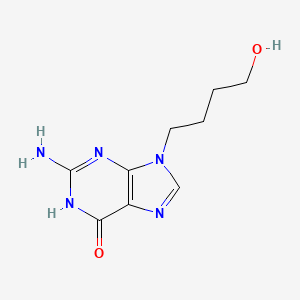
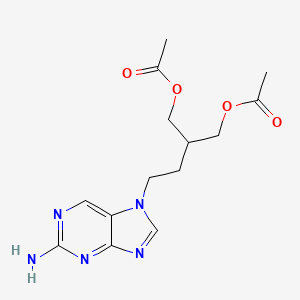
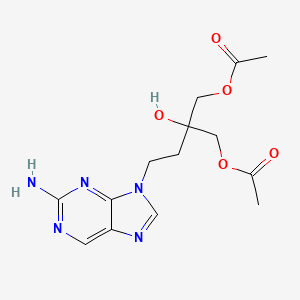
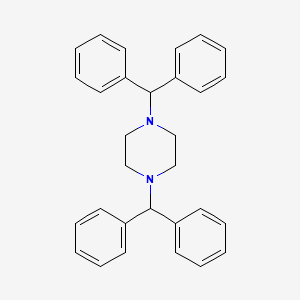
![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
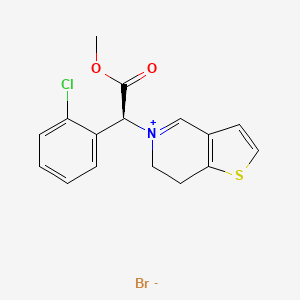
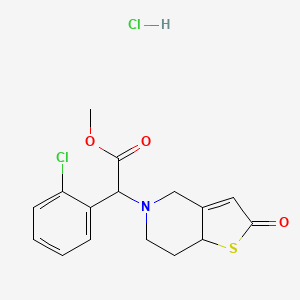
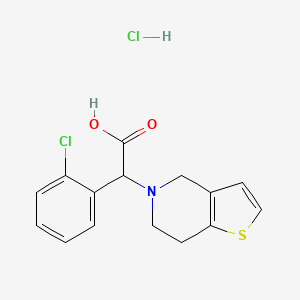
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)
